4-(Cyclohexylmethoxy)pyridin-2-amine
Description
4-(Cyclohexylmethoxy)pyridin-2-amine is a pyridine derivative characterized by a cyclohexylmethoxy substituent at the 4-position and an amine group at the 2-position of the pyridine ring. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.29 g/mol and CAS number 1565035-10-0 . The cyclohexylmethoxy group imparts significant lipophilicity, which may enhance membrane permeability in biological systems. This compound is often explored in medicinal chemistry as a scaffold for kinase inhibitors, leveraging its hydrophobic substituent for targeted interactions .
Properties
IUPAC Name |
4-(cyclohexylmethoxy)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVFNFYMWCCKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC(=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethoxy)pyridin-2-amine typically involves the following steps:
Formation of the Cyclohexylmethoxy Group: This can be achieved by reacting cyclohexylmethanol with a suitable base and a halogenating agent to form cyclohexylmethoxy halide.
Substitution Reaction: The cyclohexylmethoxy halide is then reacted with 2-aminopyridine in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring or the cyclohexylmethoxy group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives of the pyridine ring or the cyclohexylmethoxy group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclohexylmethoxy)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Materials Science: It can be incorporated into materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethoxy)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylmethoxy group may enhance the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Flexibility : Cyclohexylmethoxy’s methylene spacer (vs. cyclohexyloxy) allows greater conformational flexibility, which may improve binding to hydrophobic enzyme pockets .
- Positional Isomerism : 3-Substituted analogs (e.g., 3-(cyclohexylmethoxy)pyridin-2-amine) exhibit distinct biological activities due to altered spatial interactions with targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
